N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a furan-substituted hydroxypropyl chain and a 3,5-dimethyl-1,2-oxazole core. The furan ring introduces π-electron density, while the hydroxy and methyl groups on the propyl chain could affect steric bulk and metabolic stability.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9-12(10(2)20-15-9)21(17,18)14-8-13(3,16)7-11-5-4-6-19-11/h4-6,14,16H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDAXTXLBGFAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the isoxazole ring and the sulfonamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structural features.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Discussion :
- The target compound’s lower molecular weight and logP suggest improved bioavailability compared to ’s larger, lipophilic PI3K inhibitor. However, the latter’s trifluoro and imidazopyrazine groups likely enhance target affinity via hydrophobic interactions and π-stacking with aromatic residues.
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound recognized for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring , an isoxazole ring , and a sulfonamide group , which contribute to its unique properties. The synthesis typically involves multiple steps, starting with the preparation of the furan ring, followed by the introduction of the isoxazole ring and the sulfonamide group. Specific catalysts and solvents are utilized to optimize yield and purity during these reactions.
The biological activity of this compound is attributed to its interactions with various biological targets. The sulfonamide group is known for its antibacterial properties, while the isoxazole ring may enhance interactions with enzymes or receptors involved in inflammatory pathways. The furan moiety can also participate in redox reactions, potentially influencing cellular signaling pathways .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives possess broad-spectrum activity against various bacterial strains and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against common pathogens:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1 | 1.6 | Candida albicans |
| 2 | 3.2 | Candida tropicalis |
| 3 | 0.8 | Candida krusei |
| 4 | 1.6 | Aspergillus niger |
| 5 | 1.6 | Aspergillus flavus |
This data suggests that this compound may exhibit similar antimicrobial efficacy .
Anti-inflammatory and Anticancer Properties
Preliminary studies have indicated potential anti-inflammatory effects of sulfonamide derivatives, which could be beneficial in treating conditions like rheumatoid arthritis. Additionally, some oxazole derivatives have shown promise in anticancer activities through mechanisms that induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against resistant strains of bacteria and fungi. The results demonstrated that certain derivatives exhibited strong inhibitory effects comparable to standard antibiotics .
- Therapeutic Potential : In vitro studies have suggested that compounds similar to this compound can inhibit tumor growth in specific cancer cell lines by inducing cell cycle arrest and apoptosis .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the oxazole-sulfonamide core followed by coupling with the furan-containing hydroxypropyl moiety. Key steps include:
- Sulfonamide Formation: Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with a furan-substituted hydroxypropylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid hydrolysis .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires precise control of temperature (<40°C) and stoichiometric excess of the amine precursor .
- Critical Parameters: Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics, while excess base (e.g., triethylamine) neutralizes HCl byproducts, preventing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies key protons (e.g., furan C-H protons at δ 6.2–7.4 ppm, hydroxypropyl -OH at δ 2.1–2.5 ppm) and confirms stereochemistry .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the oxazole and furan regions .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 385.12) and detects fragmentation patterns indicative of sulfonamide cleavage .
- Infrared Spectroscopy (IR): Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl O-H bonds (3200–3600 cm⁻¹) .
Q. How do the furan-2-yl and hydroxy-methylpropyl groups influence physicochemical properties?
- Methodological Answer:
- LogP Calculations: The furan ring increases hydrophilicity (predicted LogP ~1.8), while the hydroxy-methylpropyl group enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO > water) .
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals a melting point range of 160–165°C, with decomposition above 250°C due to furan ring oxidation .
Advanced Research Questions
Q. What strategies can elucidate structure-activity relationships (SAR) for biological targets?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replacing furan with thiophene or varying oxazole methyl groups) and test in bioassays (e.g., enzyme inhibition, cell viability).
- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with activity trends. For example, electron-donating methyl groups on oxazole enhance sulfonamide electrophilicity, improving target binding .
- Example Table:
| Analog Structure | IC50 (μM) | Key Modification |
|---|---|---|
| Furan-2-yl | 12.3 | Parent compound |
| Thiophen-2-yl | 8.7 | Increased lipophilicity |
| No methyl groups | >100 | Reduced electrophilicity |
Q. How can computational modeling predict binding mechanisms with enzymes/receptors?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures (e.g., PDB 6Q0) to identify key interactions (e.g., sulfonamide S=O hydrogen bonds with Arg residues) .
- MD Simulations (GROMACS): Simulate ligand-protein dynamics (50 ns) to assess binding stability. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- Limitations: Overpredicts affinity for hydrophobic pockets due to furan’s π-π stacking; experimental validation (e.g., SPR) is critical .
Q. How to resolve contradictions in reported biological activities of related sulfonamides?
- Methodological Answer:
- Meta-Analysis: Aggregate data from studies (e.g., antimicrobial IC50 values) and apply statistical weighting to account for assay variability (e.g., broth microdilution vs. agar diffusion) .
- In Vitro-In Vivo Correlation: Test the compound in standardized models (e.g., murine infection) to validate in vitro findings. For example, discrepancies in cytotoxicity may arise from metabolic stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
